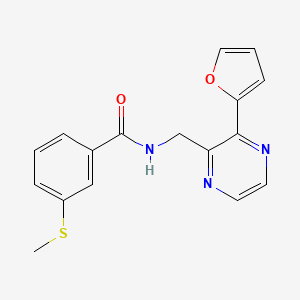

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide is a benzamide derivative featuring a furan-pyrazine hybrid substituent and a methylthio group at the benzamide’s 3-position. For instance, benzamide derivatives are typically synthesized via coupling reactions between acyl chlorides/activated carboxylic acids and amines under acidic or basic conditions .

Propriétés

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23-13-5-2-4-12(10-13)17(21)20-11-14-16(19-8-7-18-14)15-6-3-9-22-15/h2-10H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESCJHWFMLIZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide is CHNOS, with a molecular weight of 341.5 g/mol. The compound features a furan ring, a pyrazine moiety, and a benzamide structure, which contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the effectiveness of these compounds in targeting cancer cells .

The mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of Cell Proliferation : Compounds have been shown to halt the proliferation of cancer cells in both 2D and 3D cultures, with varying efficacy depending on the assay type .

- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells, leading to programmed cell death .

- Targeting Specific Pathways : Some compounds inhibit key cellular pathways involved in tumor growth, such as Aurora-A kinase and CDK2, which are critical for cell cycle regulation .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities associated with pyrazole derivatives. These compounds exhibit varying degrees of effectiveness against bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor activity of several derivatives similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide against HCC827 and NCI-H358 cell lines. The results indicated that certain compounds had IC values as low as 6.26 µM, highlighting their potential as effective anticancer agents .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions of these compounds with DNA. The study found that they predominantly bind within the minor groove of AT-DNA, influencing the structure and function of DNA during replication and transcription . This binding affinity is crucial for their activity as potential chemotherapeutics.

Comparaison Avec Des Composés Similaires

Research Implications and Gaps

- Activity Prediction : The methylthio group may confer metabolic stability compared to methyl or hydroxyl groups in analogs .

- Synthetic Challenges : Pyrazine-furan coupling may require palladium catalysis, as seen in furan-imidazo[1,2-a]pyrimidine derivatives .

- Toxicity: Structural analogs in are predicted to be non-toxic, suggesting the target compound may share this profile, but experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.